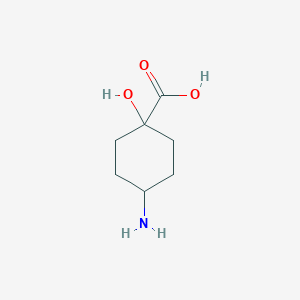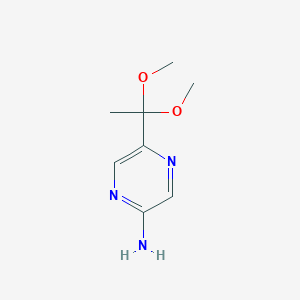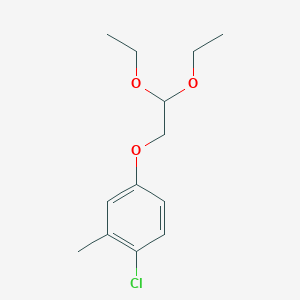![molecular formula C9H9BrN4 B8552502 8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8552502.png)
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 8th position, a cyclopropyl group at the 6th position, and an amine group at the 2nd position of the triazolopyridine ring. It has garnered interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.
Métodos De Preparación
The synthesis of 8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various synthetic routes. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically include temperatures ranging from 140°C to 180°C, with reaction times varying from 40 minutes to 3 hours .
Análisis De Reacciones Químicas
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities.
Pharmaceutical Chemistry: It is used in the development of new drugs for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound has applications in material sciences due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of inflammatory responses and cell proliferation.
Comparación Con Compuestos Similares
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other triazolopyridine derivatives, such as:
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine: This compound has a methyl group instead of a cyclopropyl group at the 6th position, which may result in different biological activities and chemical properties.
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine: This compound lacks the cyclopropyl group, which may affect its interaction with molecular targets and its overall biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H9BrN4 |
|---|---|
Peso molecular |
253.10 g/mol |
Nombre IUPAC |
8-bromo-6-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C9H9BrN4/c10-7-3-6(5-1-2-5)4-14-8(7)12-9(11)13-14/h3-5H,1-2H2,(H2,11,13) |
Clave InChI |
ZZIFMQWKYHWANR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN3C(=NC(=N3)N)C(=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-Methoxynaphthalen-2-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B8552456.png)


![2-[(pyridin-3-yl)amino]ethan-1-ol](/img/structure/B8552481.png)






